,4-Dimethylphenol, also known as xylenol, is a well-studied compound in the field of microbial degradation. Researchers have investigated the ability of various bacterial strains to break down 3,4-dimethylphenol, exploring the enzymatic pathways involved and the potential applications of these findings.
This strain effectively utilizes 3,4-dimethylphenol as a carbon source. Research suggests it does so through a "meta-cleavage pathway" involving a multicomponent phenol hydroxylase enzyme and subsequent breakdown products. Source: National Institutes of Health (NIH): )
Studies have identified other bacterial strains capable of degrading 3,4-dimethylphenol, including strains of Pseudomonas mendocina and Pseudomonas fluorescens. These strains may employ different enzymatic pathways for degradation. Source: National Institutes of Health (NIH): )
While microbial degradation is a prominent area of research for 3,4-dimethylphenol, other scientific investigations have explored its various properties and potential applications. These include:
Studies have investigated the reactivity of 3,4-dimethylphenol with other chemicals, exploring its potential use in various synthetic processes. Source: Sigma-Aldrich:
Research has explored the use of 3,4-dimethylphenol as a reference standard in analytical methods for detecting and quantifying similar compounds.
3,4-Dimethylphenol, also known as 3,4-xylene phenol or 1-hydroxy-3,4-dimethylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 122.17 g/mol. This compound features a phenolic structure with two methyl groups located at the 3 and 4 positions on the benzene ring. It is classified under the group of para-cresols and is known for its distinct physical properties, including a melting point of approximately 62.5 °C (144.5 °F) and a boiling point of about 225 °C (437 °F) .
These reactions highlight its versatility in organic synthesis and industrial applications .
Several methods exist for synthesizing 3,4-dimethylphenol:
These methods are utilized in both laboratory settings and industrial production .
3,4-Dimethylphenol finds utility in various fields:
Its diverse applications underscore its importance in both chemical manufacturing and research .
Interaction studies involving 3,4-dimethylphenol have primarily focused on its toxicological profiles. Research indicates that it may interact adversely with various biological systems:
Further studies are necessary to fully understand its interactions within biological systems .
Several compounds share structural similarities with 3,4-dimethylphenol. Here is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Methylphenol | C7H8O | Known as ortho-cresol; exhibits different reactivity patterns due to methyl position. |
4-Methylphenol | C7H8O | Known as para-cresol; similar toxicity profile but different applications. |
2,6-Dimethylphenol | C8H10O | Exhibits unique reactivity due to steric hindrance from methyl groups at positions 2 and 6. |
Cresol | C7H8O | A mixture of isomers; used as disinfectants but varies widely in properties depending on structure. |
The unique positioning of methyl groups on the benzene ring significantly influences the chemical behavior and biological activity of 3,4-dimethylphenol compared to these similar compounds .
The synthesis of 6-isobornyl-3,4-xylenol, a key bacteriostatic agent, relies on Friedel-Crafts alkylation of 3,4-dimethylphenol derivatives. Patents US3833671A and US4239920A describe optimized methods using camphene and 3,4-dimethylphenol benzylether.
Key Reaction Parameters
Parameter | Value/Description | Source |
---|---|---|
Catalyst | Stannic chloride (SnCl₄) | US3833671A |
Temperature | 0–5°C (condensation), >50°C (demethylation) | US4239920A |
Solvent | Excess 3,4-dimethylanisole | US3833671A |
Yield | 70–85% (crude product) | US3833671A |
Purity | 99.1% after crystallization | US3833671A |
Reaction Mechanism
Advantages Over Traditional Methods
Multi-step syntheses targeting 6-isobornyl-3,4-xylenol utilize benzylether protection to direct regioselective alkylation.
Process Overview
Regioselectivity Insights
Acylation of 3,4-dimethylphenol derivatives is critical for polymer precursor synthesis. Lewis acids like AlCl₃, BF₃, and ZnCl₂ are compared below.
Catalyst Performance in Acylation
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | By-Products |
---|---|---|---|---|
AlCl₃ | 100–150 | 5–6 | 85–89 | Low |
BF₃ | 80–100 | 4–5 | 78–82 | Moderate |
ZnCl₂ | 50–70 | 2–3 | 70–75 | High |
Key Findings
3,5-Dimethylphenol (CAS 108-68-9) is synthesized via a three-step carbonylation-oxidation-hydrolysis process.
Process Flow
Industrial Advantages
The bacterial degradation of 3,4-dimethylphenol relies fundamentally on sophisticated dioxygenase enzyme systems that facilitate the cleavage of aromatic ring structures [3]. These enzyme systems are categorized into two primary classes based on their mechanism of action: intradiol dioxygenases that utilize non-heme iron(III) to cleave the aromatic nucleus ortho to the hydroxyl substituents, and extradiol dioxygenases that employ non-heme iron(II) or other divalent metal ions to cleave the aromatic nucleus meta to the hydroxyl substituents [3].
Catechol 2,3-dioxygenase represents a critical enzyme in the meta-cleavage pathway for 3,4-dimethylphenol degradation [1] [10]. This extradiol dioxygenase initiates the meta-cleavage pathway of catechol degradation and demonstrates remarkable versatility in substrate recognition [3] [13]. The enzyme exhibits a five-coordinated iron(II) site with square-pyramidal geometry, where the iron center is coordinated by histidines 153 and 214, glutamate 265, and water molecules [13]. The catalytic mechanism proceeds through iron-alkylperoxo intermediates, with the enzyme's ability to act on various non-catecholic compounds being consistent with alkenyl migration processes in extradiol enzymes [3].
Recent studies have demonstrated that bacterial strains utilize both meta and ortho pathways simultaneously for aromatic compound degradation [28]. In Pseudomonas mendocina strains, catechol 2,3-dioxygenase activity is induced by dimethylphenols where the meta cleavage pathway becomes functional during degradation processes [1]. The expression levels of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase genes show upregulation of approximately 6.5-fold and 3.7-fold respectively after 48 hours of incubation with phenolic substrates [28].
Enzyme System | Metal Cofactor | Cleavage Type | Substrate Specificity |
---|---|---|---|
Catechol 2,3-dioxygenase | Iron(II) | Meta-cleavage | 3,4-dimethylcatechol, catechol derivatives |
Catechol 1,2-dioxygenase | Iron(III) | Ortho-cleavage | Catechol, methylcatechols |
Phenol hydroxylase | Binuclear iron | Hydroxylation | 3,4-dimethylphenol, phenolic compounds |
Protocatechuate 4,5-dioxygenase | Iron(II) | Meta-cleavage | Protocatechuate derivatives |
The degradation of 3,4-dimethylphenol in mixed substrate environments involves complex metabolic repression mechanisms that significantly influence catabolic pathway selection and efficiency [1] [6]. During the degradation of 3,4-dimethylphenol, the transient accumulation of 4-hydroxy-2-methylbenzaldehyde represses the consumption of phenol from substrate mixtures, demonstrating substrate-specific metabolic interference [1].
Catabolite repression control mechanisms play a pivotal role in determining substrate utilization hierarchies in bacterial populations [8] [9]. These regulatory systems involve catabolite repression control proteins that mediate the preferential utilization of carbon sources and influence the expression of degradative enzymes [9]. In Pseudomonas strains, the presence of preferred substrates can dramatically reduce the uptake of secondary carbon sources to values ranging from 54% to 2% of single substrate utilization rates [8].
Carbon catabolite repression effects demonstrate that malate can function as a secondary preferred substrate that strongly represses the uptake of alternative substrates [8]. The repressive effects of different carbon sources follow distinct hierarchies, with glucose and malate showing different repression patterns ranging from 48% to 1% of single carbon source utilization rates [8]. These findings indicate that metabolic repression mechanisms in mixed substrate environments operate through multiple regulatory pathways that can be substrate-specific and strain-dependent.
Substrate Combination | Repression Effect | Utilization Rate | Reference Strain |
---|---|---|---|
3,4-dimethylphenol + phenol | 4-hydroxy-2-methylbenzaldehyde accumulation | Variable | Pseudomonas mendocina |
3,4-dimethylphenol + 2,3-dimethylphenol | Enhanced degradation | Shortened lag phase | Delftia species |
3,4-dimethylphenol + 2,5-dimethylphenol | Complete transformation | 100% | Delftia species |
Mixed dimethylphenols | Pathway induction | Meta-cleavage activation | Pseudomonas strains |
Metabolic engineering approaches for enhancing 3,4-dimethylphenol degradation efficiency in Pseudomonas strains focus on optimizing regulatory mechanisms and enzyme expression systems [4] [18]. The dimethylphenol operon regulatory circuit, mediated by DmpR protein, plays a central role in determining bacterial biodegradation properties in contaminated environments [4]. The aromatic effector response of DmpR demonstrates a dominating role in degradation capacity, with regulatory protein mutations leading to enhanced degradation capabilities for para-substituted phenols [4].
Phenol hydroxylase gene expression systems represent critical targets for metabolic engineering interventions [17] [18]. The dmp operon contains genes encoding phenol hydroxylase, with the dmpN gene participating in phenol degradation after operon expression [18]. Molecular modeling studies have identified specific amino acid residues responsible for inducer interactions, with phenylalanine-50 from the first protein domain initiating biodegradation processes through inducer binding [18].
Strain adaptation mechanisms demonstrate the evolutionary plasticity of Pseudomonas populations in response to selective pressures [4]. Exposure of wild-type strains to 4-methylphenol-contaminated soil leads to rapid selection of subpopulations exhibiting enhanced degradation capacities [4]. Genetic analyses of these derivative strains reveal that enhanced phenotypes result from single mutations in the sensory domain of DmpR regulatory proteins [4].
Engineering strategies for enhanced degradation efficiency include the development of constitutive enzyme expression systems and the optimization of metabolic flux distributions [14]. Comparative genomic analyses of degradative strains reveal gene clusters containing comprehensive sets of genes involved in aromatic compound degradation pathways [14]. Transcriptomic studies identify upregulated gene expressions in naphthalene degradation gene clusters, with nahAa, nahAb, and nahAc genes showing increased expression during substrate utilization [14].
Engineering Approach | Target System | Enhancement Factor | Mechanism |
---|---|---|---|
DmpR mutation | Regulatory protein | 2-fold degradation increase | Enhanced aromatic effector response |
Constitutive expression | dmp operon | Variable | Elimination of regulatory constraints |
Gene cluster optimization | Degradative pathways | 3,000-fold upregulation | Transcriptional enhancement |
Metabolic flux engineering | Central metabolism | Improved efficiency | Pathway optimization |
The catabolism of 3,4-dimethylphenol frequently results in the formation of dead-end metabolites that cannot be further metabolized through conventional degradative pathways [1] [44]. The primary dead-end metabolite identified in 3,4-dimethylphenol degradation is 4-hydroxy-2-methylbenzoic acid, which accumulates during bacterial transformation processes [1] [12]. This compound represents a terminal product of the oxidative pathway where further degradation is significantly impaired or completely blocked.
Dimethylmuconolactone formation represents another category of dead-end metabolites generated during 3,4-dimethylphenol catabolism [44]. Alcaligenes eutrophus strains cometabolize various dimethylphenol isomers via the ortho pathway, producing dimethylmuconolactones as terminal products [44]. The formation of two distinct lactones from 3,4-dimethylphenol indicates multiple degradation routes leading to metabolic dead ends [44]. Mass spectrometry analysis reveals molecular ions with accurate masses of 170.0580, corresponding to the molecular formula C8H10O4 [44].
The protocatechuate ortho pathway contributes significantly to dead-end metabolite accumulation in Pseudomonas fluorescens strains [1]. During 3,4-dimethylphenol degradation, the key enzyme p-cresol methylhydroxylase is induced, leading to the conversion of dimethylphenols into dead-end products including 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid [1]. These metabolites cannot be efficiently processed through the protocatechuate ortho cleavage pathway, resulting in their accumulation in culture media.
4-Methylmuconolactone methylisomerase deficiency contributes to dead-end metabolite formation in methylcatechol degradation pathways [29]. The direct degradation of 4-substituted lactones results in the formation of metabolites that cannot be processed through standard ortho cleavage mechanisms [29]. This enzymatic limitation necessitates the presence of specialized rearrangement enzymes to prevent metabolic dead ends, highlighting the complexity of dimethylphenol catabolism.
Dead-End Metabolite | Source Pathway | Molecular Formula | Accumulation Mechanism |
---|---|---|---|
4-hydroxy-2-methylbenzoic acid | Protocatechuate ortho | C8H8O3 | Terminal oxidation product |
3,4-dimethylmuconolactone | Ortho cleavage | C8H10O4 | Lactone cyclization |
2,3-dimethylmuconolactone | Ring cleavage | C8H10O4 | Alternative cyclization |
4-hydroxy-3-methylbenzoic acid | Methylhydroxylase | C8H8O3 | Oxidative termination |
Corrosive;Acute Toxic;Irritant;Environmental Hazard